

Application Notes and Protocols: Mushroom Tyrosinase Inhibition Assay Using Natural Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Melavoid*

Cat. No.: *B12329385*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin pigment synthesis in mammals, and is also responsible for the undesirable browning of fruits and vegetables.^{[1][2][3][4]} The inhibition of tyrosinase is a key strategy for the development of skin-whitening agents in cosmetics and therapeutics for hyperpigmentation disorders like melasma and age spots.^{[4][5]} Mushroom tyrosinase, typically from *Agaricus bisporus*, is widely used as a model for screening potential inhibitors because it is commercially available and structurally similar to the mammalian enzyme.^{[2][6]} This document provides a detailed protocol for screening natural extracts for their tyrosinase inhibitory activity.

Mechanism of Tyrosinase and its Inhibition

Tyrosinase catalyzes two primary reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.^{[1][4][5]} Dopaquinone is a highly reactive compound that undergoes a series of non-enzymatic reactions to form melanin.^[4]

Tyrosinase inhibitors can function through several mechanisms^{[1][5]}:

- Competitive Inhibitors: These molecules structurally resemble the substrate (L-DOPA or L-tyrosine) and bind to the active site of the enzyme, preventing the substrate from binding.[1] [5] Kojic acid, a widely used standard inhibitor, functions in part by chelating the copper ions within the enzyme's active site.[2][3]
- Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without blocking substrate binding.[5]
- Mixed-type Inhibitors: These can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and the catalytic rate.[5]
- Suicide Substrates (Mechanism-based Inactivators): These compounds are converted by the enzyme into a reactive form that irreversibly binds to and inactivates the enzyme.[2]

Below is a diagram illustrating the basic tyrosinase reaction and the intervention point for an inhibitor.

Caption: General mechanism of tyrosinase inhibition.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the mushroom tyrosinase inhibition assay.

Materials and Reagents

- Mushroom Tyrosinase (EC 1.14.18.1), e.g., from Sigma-Aldrich (≥ 1000 units/mg)
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- Kojic Acid (Positive Control)
- Potassium Phosphate Buffer (e.g., 50-100 mM, pH 6.8)
- Dimethyl Sulfoxide (DMSO) for dissolving extracts
- Natural extracts to be tested

- 96-well microplates
- Microplate reader capable of measuring absorbance at ~475-492 nm[5][7][8][9]
- Pipettes and sterile pipette tips
- Incubator set to 25-37°C[9][10]

Preparation of Solutions

- Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions and adjust the pH to 6.8.
- Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[10][11] Keep on ice.
- L-DOPA Substrate Solution (0.5 - 1.5 mM): Dissolve L-DOPA in phosphate buffer.[7][9] Prepare this solution fresh just before use as it is prone to auto-oxidation.
- Kojic Acid Stock Solution (Positive Control): Prepare a stock solution (e.g., 0.5 mg/mL) by dissolving kojic acid in phosphate buffer or water.[10][11]
- Natural Extract Stock Solutions: Dissolve the dried natural extracts in DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).[12] Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the reaction mixture should be low (typically <2%) to avoid affecting enzyme activity.[12]

Preparation of Natural Extracts

A general procedure for preparing plant extracts is as follows:

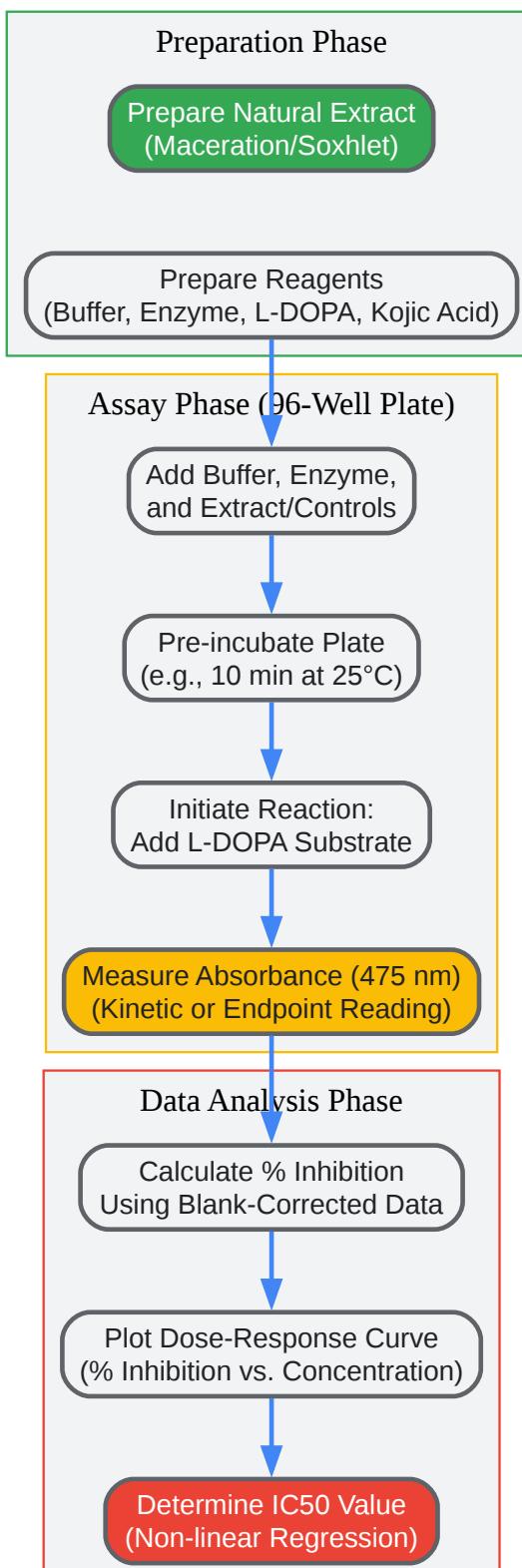
- Drying and Grinding: Clean the plant material and dry it in an oven or air-dry. Grind the dried material into a fine powder.
- Extraction: Perform extraction using a suitable solvent (e.g., methanol, ethanol, ethyl acetate) via methods like maceration or Soxhlet extraction.[10][11][13] For maceration, soak

the plant powder in the solvent for a specified period (e.g., 12-72 hours) with occasional stirring.[10]

- **Filtration and Concentration:** Filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
- **Storage:** Store the dried extract at 4°C until use.[14]

Tyrosinase Inhibition Assay Protocol (96-Well Plate)

This protocol is designed for a total reaction volume of 200 µL per well. It is crucial to include proper controls and blanks to account for the intrinsic color of natural extracts and the auto-oxidation of L-DOPA.[15][16]


- **Plate Setup:** Design the plate layout to include wells for:
 - **Blank (B):** Contains buffer only.
 - **Negative Control (NC):** Contains buffer, enzyme, and substrate (represents 100% enzyme activity).
 - **Positive Control (PC):** Contains buffer, enzyme, substrate, and kojic acid.
 - **Test Sample (S):** Contains buffer, enzyme, substrate, and natural extract.
 - **Sample Blank (SB):** Contains buffer, substrate, and natural extract (no enzyme). This is critical to correct for the extract's own absorbance.[10][15]
- **Reagent Addition:** Add the components to the wells in the following order:

Well Type	Phosphate Buffer (µL)	Test Extract / Control (µL)	Tyrosinase (1000 U/mL) (µL)	L-DOPA (mM) (µL)
NC	160	20 (Buffer)	20	Add 20 last
PC	140	20 (Kojic Acid)	20	Add 20 last
S	140	20 (Extract)	20	Add 20 last

| SB | 160 | 20 (Extract) | 0 | Add 20 last |

- Pre-incubation: After adding the buffer, extract/control, and enzyme, mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.[10]
- Initiate Reaction: Start the enzymatic reaction by adding 20 μ L of the L-DOPA solution to all wells.
- Incubation and Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (or 490/492 nm) every minute for 15-20 minutes to monitor the formation of dopachrome.[4][5][9] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes).

The entire experimental workflow is visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for tyrosinase inhibition assay.

Data Presentation and Analysis

Calculation of Percentage Inhibition

The percentage of tyrosinase inhibition is calculated using the absorbances of the controls and the test sample. It is essential to correct for the intrinsic absorbance of the natural extract.

The formula is as follows[10]:

$$\% \text{ Inhibition} = [(\text{ANC} - \text{BNC}) - (\text{AS} - \text{ASB})] / (\text{ANC} - \text{BNC}) * 100$$

Where:

- ANC = Absorbance of the Negative Control (enzyme + substrate)
- BNC = Absorbance of the Blank (buffer + substrate, if needed)
- AS = Absorbance of the Test Sample (enzyme + substrate + extract)
- ASB = Absorbance of the Sample Blank (substrate + extract, no enzyme)

Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

- Perform the assay with a series of dilutions of the natural extract (e.g., from 1000 to 0.5 µg/mL).[17]
- Calculate the percentage inhibition for each concentration.
- Plot a dose-response curve with the logarithm of the inhibitor concentration on the x-axis and the percentage inhibition on the y-axis.
- Determine the IC₅₀ value using non-linear regression analysis with software like GraphPad Prism.[17][18]

Summarizing Quantitative Data

The results should be summarized in a clear and structured table for easy comparison.

Table 1: Tyrosinase Inhibitory Activity of Natural Extracts

Extract/Compound	Concentration ($\mu\text{g/mL}$)	% Inhibition (Mean ± SD)	IC_{50} Value ($\mu\text{g/mL}$)
Natural Extract A	50	35.2 ± 2.1	\multirow{3}{*}{112.5}
	100	48.9 ± 3.5	
	200	65.7 ± 4.0	
Natural Extract B	50	55.1 ± 2.8	\multirow{3}{*}{45.8}
	100	78.4 ± 3.9	
	200	91.2 ± 2.5	
Kojic Acid (Positive Control)	10	92.5 ± 1.8	5.6

All experiments were performed in triplicate. SD = Standard Deviation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. benchchem.com [benchchem.com]

- 6. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3.3.1. Tyrosinase Inhibition Assay [bio-protocol.org]
- 8. Study of Mushroom Tyrosinase Inhibitory Activity Among 70 Plants from Kurdistan Provience - Journal of Medicinal Plants [jmp.ir]
- 9. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsr.in [ijsr.in]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α -amylase, α -glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jppres.com [jppres.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α -amylase, α -glucosidase and lipase assays | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Mushroom Tyrosinase Inhibition Assay Using Natural Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12329385#protocol-for-mushroom-tyrosinase-inhibition-assay-using-natural-extracts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com